(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-iodophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXALKEMQMHAAPH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1I)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1I)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most straightforward approach involves coupling 2-iodo-benzylamine with (S)-2-amino-N-isopropyl-propionic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). A representative protocol involves dissolving equimolar quantities of the amine and carboxylic acid in anhydrous dichloromethane, followed by the addition of EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) to suppress racemization. The reaction proceeds at 0–5°C under nitrogen for 12–16 hours, yielding the crude product with 68–72% enantiomeric excess (ee). Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) improves ee to >98% but reduces overall yield to 55–60%.
Table 1: Optimization of Carbodiimide-Mediated Coupling
| Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0–5 | 55 | 98 |
| DCC/HOBt | THF | 25 | 62 | 85 |
| DIC/HOAt | DMF | -10 | 48 | 99 |
Key limitations include partial epimerization at the α-carbon under basic conditions and the need for rigorous exclusion of moisture.
Enzymatic Dynamic Kinetic Resolution (DKR)
Lipase-Catalyzed Enantioselective Acylation
A patent-pending method employs Candida antarctica lipase B (CALB) to resolve racemic 2-amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide through dynamic kinetic resolution. The racemic amine substrate is treated with vinyl acetate (1.5 equiv) in tert-butyl methyl ether (MTBE) at 30°C in the presence of CALB (5 wt%). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted. Concurrently, a racemization promoter such as tetramethylethylenediamine (TMEDA, 10 mol%) ensures continuous interconversion of enantiomers, achieving 92% yield and >99% ee after 24 hours.
Table 2: DKR Parameters and Outcomes
| Enzyme | Acyl Donor | Racemization Promoter | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| CALB | Vinyl acetate | TMEDA | 24 | 92 | 99 |
| Pseudomonas cepacia lipase | Isopropenyl acetate | None | 48 | 65 | 95 |
This method circumvents traditional resolution limitations but requires precise control of water activity (<0.2%) to prevent hydrolysis.
Solid-Phase Synthesis for Parallel Optimization
Resin-Bound Propionamide Assembly
A resin-based strategy immobilizes (S)-2-amino-N-isopropyl-propionic acid on Wang resin via its carboxylic acid group. Subsequent coupling with 2-iodo-benzylamine is facilitated by propylphosphonic anhydride (T3P, 50% in ethyl acetate) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). After cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1), the product is obtained in 78% yield with 97% ee. This method enables high-throughput screening of coupling reagents and solvents.
Table 3: Solid-Phase Synthesis Efficiency
| Coupling Reagent | Solvent | Cleavage Agent | Yield (%) | ee (%) |
|---|---|---|---|---|
| T3P | EtOAc | TFA/DCM | 78 | 97 |
| HATU | DMF | TFA/H2O | 65 | 95 |
Continuous-Flow Microreactor Synthesis
Telescoped Amidation-Racemization
A microreactor system integrates amide bond formation and racemization in a single flow setup. Solutions of 2-iodo-benzylamine and (S)-2-amino-N-isopropyl-propionic acid (1:1 molar ratio) in acetonitrile are mixed with EDC/HOBt at 50°C, achieving 85% conversion in 5 minutes. The output is directly fed into a second reactor containing immobilized CALB and TMEDA at 40°C, elevating the ee to 99.5% with a total residence time of 30 minutes.
Table 4: Flow Synthesis Metrics
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 50°C (Step 1), 40°C (Step 2) |
| Throughput | 12 g/h |
| Purity | 99% (HPLC) |
Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling equimolar quantities of 2-iodo-benzylamine hydrochloride and (S)-2-amino-N-isopropyl-propionic acid with potassium carbonate (2.0 equiv) yields the product without solvents. After 2 hours at 30 Hz, the crude mixture is dissolved in ethanol and filtered, providing 70% yield and 96% ee. This method reduces waste generation by 90% compared to solution-phase routes.
Chemical Reactions Analysis
(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The iodo group in the compound can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity :
- Recent studies indicate that derivatives of propionamide compounds, including those similar to (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide, exhibit significant anticonvulsant activities. For instance, primary amino acid derivatives have shown effectiveness in established animal models for seizures, such as the maximal electroshock seizure (MES) test. The efficacy of certain derivatives was reported to surpass that of phenobarbital, a standard anticonvulsant medication .
- Neuropathic Pain Management :
-
Mechanism of Action :
- The anticonvulsant effects are believed to be linked to their interaction with sodium channels in neuronal tissues. Compounds like (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide may promote slow inactivation of sodium channels, thereby reducing neuronal excitability and preventing seizure activity .
Case Studies and Research Findings
-
Study on Anticonvulsant Properties :
- A study conducted by Park et al. highlighted the structure-activity relationship of various propionamide derivatives. It was found that specific substitutions at the benzyl moiety significantly enhanced anticonvulsant activity, suggesting that (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide could be optimized for better efficacy against seizures .
- Evaluation of Pain Models :
Comparative Analysis of Derivatives
| Compound Name | Anticonvulsant Activity (ED50 mg/kg) | Pain Model Efficacy |
|---|---|---|
| Phenobarbital | 22 | Moderate |
| (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide | TBD | High |
| N'-Benzyl 2-aminoacetamides | 13-21 | Moderate |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2S)-2-amino-N-[(2-iodophenyl)methyl]-N-propan-2-ylpropanamide
- CAS Registry Number : 1353996-51-6
- Molecular Formula : C₁₃H₁₉IN₂O
- Molar Mass : 346.21 g/mol
- Key Features: Contains a bulky iodine substituent on the benzyl ring. Features an N-isopropyl group and a chiral (S)-configured amino acid backbone. Discontinued commercial availability as noted in CymitQuimica’s catalog .
This compound’s structural uniqueness lies in its iodo-aromatic moiety, which confers distinct electronic and steric properties compared to halogenated or non-halogenated analogs.
Structural Analogs with Halogen Substituents
Table 1: Halogen-Substituted Analogs
Key Observations :
- Iodine vs.
- Electrophilicity : Chlorine and fluorine substituents increase electrophilicity of the benzyl ring, which may influence reactivity in nucleophilic environments .
Analogs with Electron-Withdrawing Groups
Table 2: Nitro and Heterocyclic Analogs
Key Observations :
- Nitro Group Impact : The nitro-substituted analog exhibits reduced stability under basic conditions due to the electron-withdrawing nature of the nitro group, contrasting with the iodo compound’s relative inertness .
- Heterocyclic Moieties : Thiophene-containing analogs (e.g., CAS 1955560-55-0) may engage in π-π interactions with aromatic receptors, a feature absent in the iodine-substituted target compound .
Physicochemical and Functional Comparisons
Functional Implications :
- The iodo compound’s large atomic radius and polarizability may favor interactions with hydrophobic protein pockets, making it a candidate for kinase or receptor inhibition .
- Dichloro analogs (e.g., CAS 24813-06-7) could exhibit enhanced antimicrobial activity due to chlorine’s membrane-disruptive properties .
- Fluoro-methyl analogs (e.g., CAS 1219957-26-2) might penetrate the blood-brain barrier more effectively, suggesting CNS applications .
Biological Activity
(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article aims to consolidate the available research findings, including mechanisms of action, biological effects, and applications in various fields.
Chemical Structure and Properties
The compound belongs to the class of amino acid derivatives and features a chiral center, which is crucial for its biological activity. The presence of an iodine atom on the benzyl group may enhance its interaction with biological targets due to increased lipophilicity and potential halogen bonding.
The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various physiological responses. Notably, it has been explored for its potential as a biochemical probe to study enzyme activities and protein interactions.
Anticonvulsant Activity
Research indicates that derivatives of similar compounds exhibit anticonvulsant properties. For instance, studies on related N-benzyl 2-amino acetamides have demonstrated significant anticonvulsant activity in rodent models, with effective doses comparable to established treatments like phenobarbital .
Anticancer Potential
The compound has also been investigated for anticancer activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cells, with IC50 values indicating effective concentrations for therapeutic applications .
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that compounds structurally similar to (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide exhibited pronounced anticonvulsant activity in maximal electroshock seizure (MES) models in rodents. The effective doses ranged from 13-21 mg/kg, highlighting their potential as therapeutic agents for seizure disorders .
- Cytotoxicity Profiles : In another investigation, the compound's derivatives showed significant cytotoxic effects against multiple cancer cell lines. For instance, one derivative exhibited an IC50 of 5.7 μM against A375 cells, indicating robust anticancer activity .
Data Table: Biological Activity Overview
| Biological Activity | Model/Cell Line | IC50/ED50 (μM or mg/kg) | Reference |
|---|---|---|---|
| Anticonvulsant | Rodent MES Model | 13-21 mg/kg | |
| Cytotoxicity | A375 (Melanoma) | 5.7 μM | |
| Cytotoxicity | A549 (Lung Cancer) | <10 μM |
Applications in Medicine and Industry
The potential applications of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide span across several fields:
- Medicine : Its promising anticonvulsant and anticancer properties suggest potential therapeutic uses in treating epilepsy and various cancers.
- Biochemical Research : As a biochemical probe, it aids in studying enzyme activities and protein interactions, providing insights into cellular mechanisms.
- Industrial Uses : The compound can serve as a building block for synthesizing more complex organic molecules, enhancing its utility in chemical manufacturing.
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide, and how can enantiomeric purity be ensured?
A multi-step synthesis involving amide coupling between (S)-2-amino-N-isopropyl-propionamide and 2-iodo-benzyl halide derivatives is common. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. Chiral HPLC or polarimetry should confirm optical rotation ([α]D), with purity ≥98% (typical for chiral amines) . For example, analogous compounds like N-isopropyl-4-piperidinyl derivatives use isopropylamine in nucleophilic substitution reactions, followed by column chromatography for purification .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Key characterization methods include:
Advanced Research Questions
Q. How can conflicting data on solubility and stability be resolved?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from protonation states or aggregation. Use pH-dependent solubility assays (e.g., shake-flask method with HPLC quantification) . Stability studies under varying temperatures (2–8°C vs. RT) and light exposure should follow ICH guidelines. For example, analogs like N-isopropylbenzamide derivatives show hydrolytic degradation at high pH, requiring storage at 2–8°C .
Q. What advanced techniques validate stereochemical integrity in biological assays?
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : Screen against iodobenzyl-binding pockets (e.g., kinase domains).
- DFT Calculations : Optimize geometry and calculate dipole moments to assess solubility .
- MD Simulations : Model stability in lipid bilayers (relevant for CNS-targeting agents) .
Methodological Challenges
Q. What strategies address low yields in iodobenzyl coupling reactions?
Q. How can researchers mitigate contradictions in reported bioactivity data?
- Standardized Assays : Use positive controls (e.g., kinase inhibitors for enzyme studies).
- Batch Reproducibility : Verify compound purity (≥95%) and exclude excipient interference .
- Meta-Analysis : Compare data across studies using platforms like PubChem .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
